![molecular formula C19H24BrN3O4 B3826860 1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol](/img/structure/B3826860.png)
1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol
Overview
Description
1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol, also known as Brimonidine, is a selective alpha-2 adrenergic receptor agonist that is used in the treatment of glaucoma and ocular hypertension. It is a relatively new drug that has gained popularity due to its effectiveness in reducing intraocular pressure (IOP) without significant side effects.
Mechanism of Action
1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol works by selectively activating alpha-2 adrenergic receptors in the eye, which leads to a decrease in the production of aqueous humor and an increase in the outflow of aqueous humor. This results in a reduction in IOP.
Biochemical and Physiological Effects:
1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol has been found to have minimal systemic absorption and has a low potential for causing systemic side effects. However, it can cause ocular side effects such as conjunctival hyperemia, ocular allergy, and dry mouth.
Advantages and Limitations for Lab Experiments
1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol is a useful tool for studying the role of alpha-2 adrenergic receptors in ocular physiology and pathophysiology. However, its use is limited to in vitro and in vivo experiments involving ocular tissues.
Future Directions
1. Investigate the potential use of 1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol in the treatment of other ocular disorders such as macular degeneration and diabetic retinopathy.
2. Develop new formulations of 1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol that can improve its ocular bioavailability and reduce its side effects.
3. Study the role of alpha-2 adrenergic receptors in other physiological systems and investigate the potential use of 1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol in the treatment of non-ocular disorders.
4. Investigate the potential use of 1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol in combination with other drugs for the treatment of ocular disorders.
Scientific Research Applications
1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol has been extensively studied in the field of ophthalmology and has been found to be effective in reducing IOP in patients with glaucoma and ocular hypertension. It has also been investigated for its potential use in the treatment of other ocular disorders such as dry eye syndrome and uveitis.
properties
IUPAC Name |
5-(N-[(4-bromophenyl)diazenyl]-3,4-dimethylanilino)pentane-1,2,3,4-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O4/c1-12-3-8-16(9-13(12)2)23(10-17(25)19(27)18(26)11-24)22-21-15-6-4-14(20)5-7-15/h3-9,17-19,24-27H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBGWEUXXNRFNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(C(C(CO)O)O)O)N=NC2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(4-bromophenyl)-1-(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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